molecular formula C10H14ClF3N2O3S B2816686 3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856098-25-3

3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2816686
CAS No.: 1856098-25-3
M. Wt: 334.74
InChI Key: XYPCLIHLHIBSOK-UHFFFAOYSA-N
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Description

3-(Butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a complex organic compound featuring a pyrazole ring substituted with a butoxymethyl group, a trifluoroethyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is often introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the butoxymethyl group.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

3-(Butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors where the trifluoroethyl group enhances binding affinity and metabolic stability.

    Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its potential bioactivity.

    Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, with the trifluoroethyl group playing a crucial role in enhancing binding interactions. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    3-(Butoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethyl group, potentially reducing its bioactivity and stability.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the butoxymethyl group, which may affect its solubility and reactivity.

    3-(Butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.

Uniqueness

The presence of both the butoxymethyl and trifluoroethyl groups in 3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride makes it unique, combining the beneficial properties of both groups. The trifluoroethyl group enhances metabolic stability and binding affinity, while the butoxymethyl group improves solubility and reactivity. The sulfonyl chloride group provides a reactive site for further chemical modifications.

This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O3S/c1-2-3-4-19-6-8-9(20(11,17)18)5-16(15-8)7-10(12,13)14/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPCLIHLHIBSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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